Methyl 2-chloro-3-fluoro-5-methylbenzoate
CAS No.: 1805454-46-9
VCID: VC11658832
Molecular Formula: C9H8ClFO2
Molecular Weight: 202.61 g/mol
* For research use only. Not for human or veterinary use.

Description |
Methyl 2-chloro-3-fluoro-5-methylbenzoate is an organic compound with a molecular formula of C9H8ClFO2. It is a derivative of benzoic acid, featuring a methyl ester group, a chloro substituent, and a fluoro substituent on the aromatic benzene ring. This compound is typically utilized in chemical syntheses due to its reactivity and ability to undergo multiple transformations. Synthesis and ReactionsThe synthesis of Methyl 2-chloro-3-fluoro-5-methylbenzoate typically involves several steps, similar to other benzoate derivatives. These reactions often require controlled conditions, employing catalysts and precise temperature control to optimize yield and purity. Common reagents for transformations include sodium hydroxide or potassium hydroxide for nucleophilic substitution and lithium aluminum hydride for reduction. Research Findings and Future DirectionsResearch on compounds with similar structures suggests significant potential in biochemical pathways, including those related to neurotrophic factor receptors. Understanding these interactions can inform the design of new compounds with targeted biological activities. Further studies are needed to explore the specific biological activity and applications of Methyl 2-chloro-3-fluoro-5-methylbenzoate. |
---|---|
CAS No. | 1805454-46-9 |
Product Name | Methyl 2-chloro-3-fluoro-5-methylbenzoate |
Molecular Formula | C9H8ClFO2 |
Molecular Weight | 202.61 g/mol |
IUPAC Name | methyl 2-chloro-3-fluoro-5-methylbenzoate |
Standard InChI | InChI=1S/C9H8ClFO2/c1-5-3-6(9(12)13-2)8(10)7(11)4-5/h3-4H,1-2H3 |
Standard InChIKey | NBZOAYYGISZOPF-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C(=C1)F)Cl)C(=O)OC |
Canonical SMILES | CC1=CC(=C(C(=C1)F)Cl)C(=O)OC |
PubChem Compound | 130863058 |
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume